N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 77694-19-0
VCID: VC17315827
InChI: InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10)
SMILES:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide

CAS No.: 77694-19-0

Cat. No.: VC17315827

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide - 77694-19-0

Specification

CAS No. 77694-19-0
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name N-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide
Standard InChI InChI=1S/C8H13NO3/c1-5(10)9-6-4-8(2,3)12-7(6)11/h6H,4H2,1-3H3,(H,9,10)
Standard InChI Key NSXTZDOOQAJEOD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1CC(OC1=O)(C)C

Introduction

Chemical Identity and Structural Features

N-(Tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide (systematic IUPAC name: N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetamide) belongs to the class of furan derivatives, specifically tetrahydrofuran analogs with additional functionalization. The core structure consists of a five-membered oxygen-containing ring (tetrahydrofuran) substituted at the 5,5-positions with methyl groups and at the 2-position with an oxo group (ketone). The acetamide moiety (-NHCOCH₃) is attached to the 3-position of the ring .

Molecular Formula and Weight

  • Empirical formula: C₉H₁₅NO₃

  • Molecular weight: 199.23 g/mol (calculated based on compositional analysis)

  • Key functional groups: Secondary amide, ketone, ether.

The compound’s structural analogs, such as N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-α,α,α-trifluoro-p-toluamide (CAS 77694-32-7), share similar core features but differ in their substituents . For instance, the toluamide derivative reported in has a molecular weight of 301.26 g/mol and a density of 1.32 g/cm³, suggesting that the acetamide variant would exhibit lower molecular weight and comparable physical properties due to the absence of trifluoromethyl and aromatic groups.

Synthesis and Manufacturing Pathways

The synthesis of N-(tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide can be inferred from methodologies used for related oxazolidinones and furan derivatives. A patent (US7087784B2) describes a one-step synthesis of 2-oxo-5-oxazolidinylmethylacetamides using lithium-based catalysts, which could be adapted for this compound .

Proposed Synthetic Route

  • Starting materials:

    • 5,5-Dimethyl-2-oxotetrahydrofuran-3-amine (hypothetical precursor).

    • Acetyl chloride or acetic anhydride for amidation.

  • Reaction conditions:

    • Base-mediated amidation in anhydrous tetrahydrofuran (THF) or dichloromethane.

    • Use of lithium bis(trimethylsilyl)amide (LiHMDS) as a non-nucleophilic base to deprotonate the amine .

  • Mechanism:

    • Nucleophilic attack by the amine on the acetylating agent, followed by elimination of HCl or acetic acid.

This method aligns with industrial practices for acetamide derivatives, where controlled amidation avoids side reactions such as over-acylation or ring-opening of the tetrahydrofuran core .

Physicochemical Properties

While direct experimental data for N-(tetrahydro-5,5-dimethyl-2-oxo-3-furanyl)acetamide is scarce, extrapolations from structurally related compounds provide reasonable estimates:

PropertyEstimated ValueBasis for Estimation
Melting Point120–140°CAnalogous acetamides
Boiling Point300–320°C (dec.)Similar molecular weight
Density1.18–1.25 g/cm³Comparison to CAS 77694-32-7
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)Amide functionality

The compound’s stability is likely influenced by the electron-withdrawing oxo group, which may enhance resistance to hydrolytic cleavage compared to non-ketone-containing analogs .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The tetrahydrofuran scaffold is prevalent in bioactive molecules, including antibiotics and antiviral agents. For example, linezolid, an oxazolidinone antibiotic, shares structural motifs with this compound . The acetamide group could serve as a synthetic handle for further functionalization, enabling the production of derivatives with enhanced pharmacokinetic properties.

Agrochemical Research

Furan derivatives are explored as precursors for herbicides and fungicides. The dimethyl and oxo substituents may confer stability against environmental degradation, a desirable trait in agrochemical formulations .

Analytical Characterization

Modern chromatographic and spectroscopic techniques are essential for characterizing this compound:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm) could resolve the compound from impurities .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would yield a molecular ion peak at m/z 199.23 [M+H]⁺, with fragmentation patterns indicative of the acetamide and tetrahydrofuran groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 1.20–1.40 ppm (methyl groups), δ 3.50–4.00 ppm (tetrahydrofuran protons), and δ 6.80–7.20 ppm (amide NH).

    • ¹³C NMR: Peaks corresponding to the carbonyl carbons (δ 170–180 ppm) and quaternary carbons of the tetrahydrofuran ring .

Future Research Directions

  • Synthetic Optimization: Development of enantioselective routes to access stereoisomers for biological testing.

  • Biological Screening: Evaluation of antimicrobial or anticancer activity in vitro.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

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